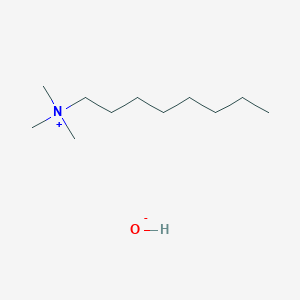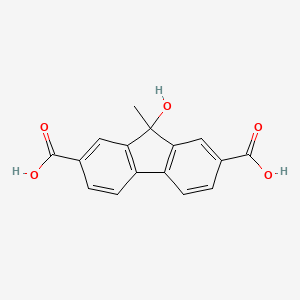
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C16H12O5 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions, a hydroxyl group, and a methyl group at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with fluorene as the base structure. The introduction of carboxylic acid groups at the 2 and 7 positions can be achieved through Friedel-Crafts acylation followed by oxidation. The hydroxyl and methyl groups at the 9 position can be introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of 9-keto-9-methyl-9H-fluorene-2,7-dicarboxylic acid.
Reduction: Formation of 9-hydroxy-9-methyl-9H-fluorene-2,7-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparaison Avec Des Composés Similaires
9-Hydroxy-9-fluorenecarboxylic acid: Lacks the additional carboxylic acid group at the 7 position.
9,9-Dimethylfluorene-2,7-dicarboxylic acid: Has two methyl groups at the 9 position instead of one hydroxyl and one methyl group.
Uniqueness: 9-Hydroxy-9-methyl-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H12O5 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
9-hydroxy-9-methylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O5/c1-16(21)12-6-8(14(17)18)2-4-10(12)11-5-3-9(15(19)20)7-13(11)16/h2-7,21H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
CJMLNXBPCUSCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


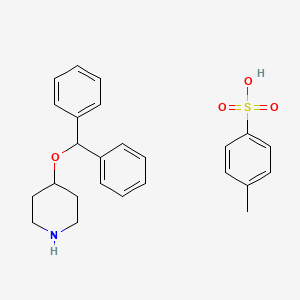
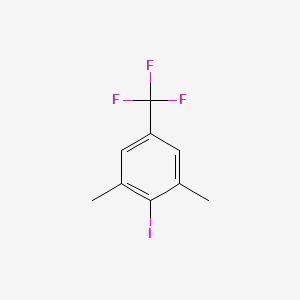
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
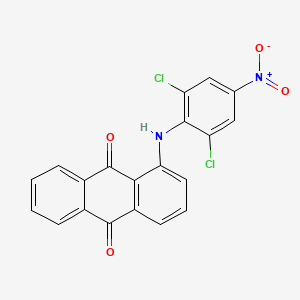
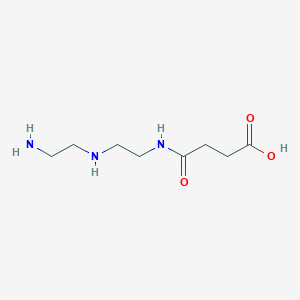
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
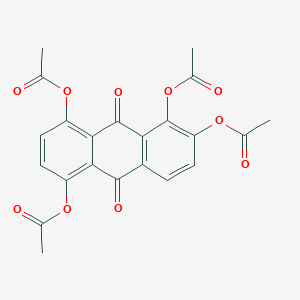

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
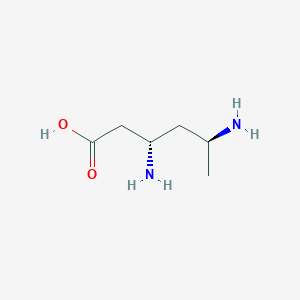
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
